AraCMP - 7075-11-8

AraCMP

Catalog Number: EVT-300874
CAS Number: 7075-11-8
Molecular Formula: C9H14N3O8P
Molecular Weight: 323.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AraCMP, also known as Cytarabine 5'-monophosphate or AraCMP, is a nucleoside analog. [, , , , , , , , , , , , , , , , , , , , ] It is a monophosphorylated derivative of the anti-cancer drug Cytarabine (ara-C). [, , , , , , , , , , , , , , , , , , , , ] AraCMP plays a crucial role in scientific research as a tool to investigate DNA replication, DNA polymerase activity, and nucleoside metabolism. [, , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Phosphorylation of Cytarabine: This method involves the direct phosphorylation of Cytarabine using phosphorylating agents. []
  • Cleavage of ara-C conjugates: ara-C conjugates, like those with poly-L-glutamic acid (PLGA), can be cleaved to release AraCMP. Enzymes like phosphodiesterase, acid phosphatase, and alkaline phosphatase can be utilized for this cleavage. []
  • Derivatization from Cytarabine phosphoramidate prodrugs: These prodrugs, designed for intracellular delivery of AraCMP, undergo enzymatic activation and spontaneous cyclization followed by P-N bond cleavage to yield AraCMP. []
Molecular Structure Analysis

AraCMP shares a similar structure with deoxycytidine monophosphate (dCMP) but with a distinct difference at the 2' position of the sugar moiety. [, , , , , , , , , , , , , , , , , , , , ] This difference lies in the presence of a hydroxyl group in araCMP instead of a hydrogen atom found in dCMP. [, , , , , , , , , , , , , , , , , , , , ]

Chemical Reactions Analysis
  • Phosphorylation: AraCMP can be further phosphorylated to AraCDP and AraCTP by cellular kinases. [, , , , , , , , , , , , , , , , , , , , ]
  • Deamination: AraCMP can be deaminated to AraUMP by cytidine deaminase. [, , , ]
  • Incorporation into DNA: DNA polymerases can incorporate AraCMP into DNA. [, , , , , , , , , , , , , , , , , , , , ]
  • Excision from DNA: 3'-->5'-exonucleases can remove AraCMP from the 3' termini of DNA. []
Mechanism of Action

AraCMP itself has limited biological activity. [] Its primary mechanism of action stems from its conversion to AraCTP. [, , , , , , , , , , , , , , , , , , , , ] AraCTP acts as a competitive inhibitor of DNA polymerase, ultimately disrupting DNA synthesis and leading to cell death. [, , , , , , , , , , , , , , , , , , , , ]

Applications
  • Investigating DNA Polymerase Activity: AraCMP serves as a valuable tool for studying the function and fidelity of DNA polymerases. [, , , ] Its incorporation into DNA affects the progression of DNA polymerases, making it a useful probe to understand the enzyme's mechanism and processivity. [, , , ]
  • Studying DNA Replication Inhibition: AraCMP and its subsequent metabolites, particularly AraCTP, contribute to inhibiting DNA replication. [, , , , , , , , , , , , , , , , , , , , ] Analyzing the incorporation and effects of AraCMP helps researchers unravel the intricacies of DNA replication processes and identify potential targets for anticancer therapies. [, , , , , , , , , , , , , , , , , , , , ]
  • Examining Nucleoside Metabolism: Research involving AraCMP provides insights into the metabolic pathways of nucleosides, particularly cytidine analogs. [, , , ] Understanding these pathways is crucial for developing effective strategies to enhance the delivery and efficacy of nucleoside-based drugs. [, , , ]

Cytosine Arabinoside (AraC)

  • Compound Description: Cytosine arabinoside (araC), also known as cytarabine, is an antileukemic antimetabolite drug. It is a pyrimidine nucleoside analog that interferes with DNA synthesis. [, , , , , , , , , ]
  • Relevance: AraC is the parent nucleoside of AraCMP. AraC is phosphorylated intracellularly to AraCMP, which is further phosphorylated to the active metabolite AraCTP. [, , , , , , , , , ]

Cytosine Arabinoside Triphosphate (AraCTP)

  • Compound Description: AraCTP is the active triphosphorylated form of AraC and is a potent inhibitor of DNA polymerase. [, , , , , , , , , , ]
  • Relevance: AraCTP is formed from AraCMP by phosphorylation. It is the key active metabolite that incorporates into DNA, leading to the inhibition of DNA synthesis and ultimately cell death. [, , , , , , , , , , ]
  • Compound Description: CTP is a naturally occurring pyrimidine nucleoside triphosphate and a building block of RNA. It plays a critical role in cellular metabolism. [, ]
  • Relevance: CTP is structurally similar to AraCTP and competes with AraCTP for incorporation into DNA. [, ]

Deoxycytidine Triphosphate (dCTP)

  • Compound Description: dCTP is a naturally occurring pyrimidine nucleoside triphosphate and a building block of DNA. It plays a crucial role in DNA replication and repair. [, , ]
  • Relevance: dCTP is structurally similar to AraCTP and competes with it for incorporation into DNA by DNA polymerase. This competition can affect the efficacy of AraC. [, , ]

1-β-D-Arabinofuranosylcytosine 5′-Monophosphate (ara-CMP)

  • Compound Description: Ara-CMP is a form of AraCMP that exists as a free acid. []
  • Relevance: This form of AraCMP, along with its salts with antioxidants like emoxipin, was studied for its effects on lymphocyte viability and cytokine secretion. []

4′-Thio-Arabinofuranosylcytosine (T-araC)

  • Compound Description: T-araC is a novel cytosine analog with potent in vivo antitumor activity against various human solid tumor xenografts in mice. [, ]
  • Relevance: This compound shares a similar structure to AraC and AraCMP but demonstrates superior anti-tumor activity, likely due to the longer intracellular retention time of its triphosphate metabolite (T-araCTP). [, ]

4′-Thio-Arabinofuranosylcytosine 5′-Monophosphate (T-araCMP)

  • Compound Description: T-araCMP is the monophosphorylated form of T-araC. It is a much better substrate for UMP/CMP kinase compared to AraCMP. []
  • Relevance: The increased activity of T-araCMP with UMP/CMP kinase contributes to the longer intracellular half-life of T-araCTP, likely explaining the improved anti-tumor efficacy of T-araC compared to AraC. []

Arabinofuranosylcytosine 5′-Triphosphate (ara-CTP)

  • Compound Description: ara-CTP is another name for AraCTP, the active triphosphate metabolite of AraC. []
  • Relevance: Like AraCTP, ara-CTP is formed from AraCMP through phosphorylation and is incorporated into DNA, leading to the inhibition of DNA synthesis. []

Arabinofuranosyl Uridine Monophosphate (AraUMP)

  • Compound Description: AraUMP is a metabolite of AraC that can be incorporated into RNA. []
  • Relevance: While AraCTP incorporation into DNA is considered the primary mechanism of action for AraC, the formation of AraUMP suggests potential additional mechanisms of cytotoxicity through its incorporation into RNA. []

Arabinofuranosylcytosine Diphosphate Choline (AraCDP-Choline)

  • Compound Description: AraCDP-choline is a metabolite of AraC implicated in altering phospholipid metabolism and signal transduction pathways. []
  • Relevance: The formation of AraCDP-choline from AraC suggests possible alternative mechanisms of AraC cytotoxicity involving disruptions to cellular processes beyond DNA synthesis. []

1-[5′-(2-Aminoethylphosphoryl)-β-D-arabinofuranosyl]cytosine:PLGA [araCMP(C2):PLGA]

  • Compound Description: araCMP(C2):PLGA is a type of ara-C conjugate designed to enhance drug efficacy with simpler dosing schedules. []
  • Relevance: This conjugate links AraCMP to poly-L-glutamic acid (PLGA) through a specific side chain, resulting in a compound with modified pharmacological properties. []

1-[5′-(6-Aminohexylphosphoryl)-β-D-arabinofuranosyl]cytosine:PLGA

  • Compound Description: Similar to araCMP(C2):PLGA, this is another AraC conjugate utilizing PLGA to potentially improve the drug's therapeutic profile. []
  • Relevance: This conjugate utilizes a different side chain compared to araCMP(C2):PLGA, potentially leading to variations in its release and activity. []

Cyclopentenyl Cytosine (CPEC)

  • Compound Description: CPEC is a nucleoside analog that inhibits CTP synthetase, the enzyme responsible for CTP synthesis. []
  • Relevance: CPEC can enhance the cytotoxicity of AraC by decreasing intracellular dCTP levels, which reduces competition with AraCTP for phosphorylation and incorporation into DNA. []
  • Compound Description: GemMP is the monophosphorylated form of gemcitabine, another nucleoside analog used in cancer treatment. []
  • Relevance: GemMP is a substrate for NT5C3, a 5'-nucleotidase that also plays a role in the metabolism of AraCMP. Understanding the interaction of these compounds with NT5C3 can provide insights into potential drug-drug interactions and resistance mechanisms. []

2'-Deoxy-CMP (dCMP)

  • Compound Description: dCMP is a naturally occurring deoxynucleoside monophosphate and a key building block in DNA synthesis. []
  • Relevance: Bacterial CMP kinases, unlike their eukaryotic counterparts, effectively phosphorylate dCMP. This characteristic is notable when comparing the substrate specificity of bacterial and mammalian CMP kinases. []

Arabinofuranosyl Adenine Monophosphate (araAMP)

    2′-Deoxy-Arabinofuranosylcytosine Triphosphate (dAraCTP)

      • Compound Description: This compound represents a combination of ara-CMP, the free acid form of AraCMP, with emoxipin, a synthetic 3-hydroxypyridine derivative known for its antioxidant properties. []
      • Relevance: This combination was investigated for its potential to mitigate the negative effects of ara-CMP on lymphocytes, particularly regarding cell death and the production of pro-inflammatory cytokines. []
      • Compound Description: HDP-P-Ara-C is a lipid prodrug of Ara-C designed for sustained intraocular delivery. []
      • Relevance: This prodrug utilizes a lipid moiety to enhance the ocular retention of Ara-C, making it potentially useful for treating ocular conditions. []

      Hexadecyloxypropyl Cytarabine 3′,5′-Cyclic Monophosphate (HDP-cP-Ara-C)

      • Compound Description: HDP-cP-Ara-C is another lipid prodrug of Ara-C, structurally distinct from HDP-P-Ara-C due to its cyclic monophosphate structure. This modification contributes to its low aqueous solubility. []
      • Relevance: Compared to HDP-P-Ara-C, HDP-cP-Ara-C exhibits superior properties for sustained intraocular Ara-C delivery, remaining detectable for a significantly longer duration after injection. []

      Properties

      CAS Number

      7075-11-8

      Product Name

      ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

      IUPAC Name

      [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

      Molecular Formula

      C9H14N3O8P

      Molecular Weight

      323.20 g/mol

      InChI

      InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1

      InChI Key

      IERHLVCPSMICTF-CCXZUQQUSA-N

      SMILES

      C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

      Synonyms

      (alpha-D-ribofuranosyl)-isomer of 1-beta-D-arabinofuranosylcytosine 5'-monophosphate
      1-beta-D-arabinofuranosylcytosine 5'-monophosphate
      1-beta-D-arabinofuranosylcytosine 5'-monophosphate, (beta-D-lyxofuranosyl)-isomer
      1-beta-D-arabinofuranosylcytosine 5'-monophosphate, (D-arabinofuranosyl)-isomer
      ara 5'-CMP
      arabinosylcytosine 5'-monophosphate
      cytarabine 5'-monophosphate
      cytosine arabinoside 5'-monophosphate

      Canonical SMILES

      C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

      Isomeric SMILES

      C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.